benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, which is often used in synthetic chemistry for its ability to be selectively removed through catalytic hydrogenation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride typically involves the reaction of benzyl chloroformate with (S)-(5,6-diamino-6-oxohexyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalytic hydrogenation is often employed to remove the benzyl group, using catalysts such as palladium on carbon (Pd-C) under hydrogen gas .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: Reduction reactions can be used to remove the benzyl group, typically through catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd-C) and hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of the deprotected amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic syntheses.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride involves its ability to act as a protecting group for amines. The benzyl group can be selectively removed through catalytic hydrogenation, allowing for the controlled release of the amine group. This property is particularly useful in peptide synthesis, where selective deprotection is crucial .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the diamino-oxohexyl group.
t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removed with a base.
Uniqueness
Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride is unique due to its specific structure, which allows for selective deprotection and its application in complex organic syntheses. Its ability to be removed under mild conditions without affecting other functional groups makes it particularly valuable in multi-step syntheses .
Properties
IUPAC Name |
benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c15-12(13(16)18)8-4-5-9-17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRGTPRDCDSKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.